molecular formula C16H19NO4 B6662715 2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]acetic acid

2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]acetic acid

Cat. No.: B6662715
M. Wt: 289.33 g/mol
InChI Key: SLATYPQUAVLCRR-UHFFFAOYSA-N
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Description

2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]acetic acid is an organic compound with a complex structure that includes a cyclopentene ring, a phenoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]acetic acid typically involves multiple steps:

    Formation of the Cyclopentene Ring: The starting material, 2-methylcyclopentene, can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Carbonyl Group: The carbonyl group is introduced via a Friedel-Crafts acylation reaction, using reagents such as acetyl chloride and aluminum chloride.

    Amination: The carbonyl compound is then reacted with an amine, such as methylamine, to form the corresponding amide.

    Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic substitution reaction, where the amide reacts with a phenol derivative in the presence of a base.

    Acetic Acid Moiety Addition: Finally, the acetic acid moiety is added through esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as halides or amines replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), halides (e.g., NaCl, NaBr)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, amine derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of various enzymes involved in metabolic processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for treating diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic control.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]propionic acid
  • 2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]butyric acid
  • 2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]valeric acid

Uniqueness

Compared to similar compounds, 2-[3-[[(2-Methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]acetic acid is unique due to its specific acetic acid moiety, which influences its reactivity and interaction with biological targets. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[3-[[(2-methylcyclopentene-1-carbonyl)amino]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-11-4-2-7-14(11)16(20)17-9-12-5-3-6-13(8-12)21-10-15(18)19/h3,5-6,8H,2,4,7,9-10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLATYPQUAVLCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCC1)C(=O)NCC2=CC(=CC=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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